1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound that features a unique structure combining a chlorophenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the base-catalyzed intramolecular cyclization of precursor compounds. For instance, the cyclization of aminoacetylenic ketones in the presence of strong acids or the use of palladium and gold salts for ring-closure reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using transition metal catalysts.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal complex catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer properties could involve the induction of apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Shares a similar thiophene and chlorophenyl structure but differs in the core ring system.
Thiophene derivatives: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical reactivity and biological activity compared to other thiophene-containing compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN2OS.BrH/c18-13-6-8-14(9-7-13)19-12-17(21,15-4-3-11-22-15)20-10-2-1-5-16(19)20;/h3-4,6-9,11,21H,1-2,5,10,12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPYPNHZIMQTDG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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